(R)-3-Amino-2-phenylpropanoic acid hydrochloride
Overview
Description
®-3-Amino-2-phenylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific orientation in space, and the ® designation indicates its configuration. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-phenylglycine.
Reaction with Ammonia: The precursor is reacted with ammonia under specific conditions to introduce the amino group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-phenylpropanoic acid hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products Formed
Oxidation Products: Corresponding oxides or nitro compounds.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
®-3-Amino-2-phenylpropanoic acid hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: It may influence metabolic pathways, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-phenylpropanoic acid hydrochloride: The enantiomer of the ® form.
Phenylalanine: A similar amino acid with a phenyl group.
Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.
Uniqueness
®-3-Amino-2-phenylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2R)-3-amino-2-phenylpropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQHYDQYMUUMP-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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